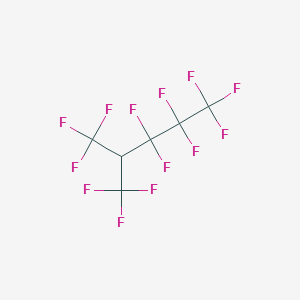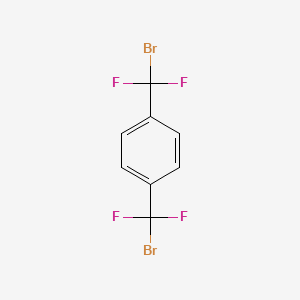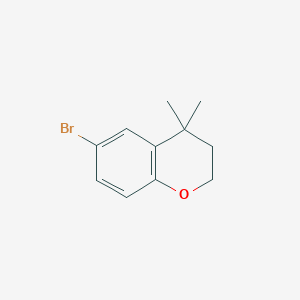
6-Bromo-4,4-dimethylchroman
Overview
Description
“6-Bromo-4,4-dimethylchroman” is a chemical compound with the molecular formula C11H13BrO . It is structurally related to chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of “6-Bromo-4,4-dimethylchroman” has been reported in a one-pot process from bromobenzene . The synthesis involves three steps, where the byproducts from the first two steps are used as catalysts in the third step . This approach is considered low in consumption and pollution .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4,4-dimethylchroman” consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-4,4-dimethylchroman” include a density of 1.4±0.1 g/cm3, a boiling point of 307.5±41.0 °C at 760 mmHg, and a flash point of 139.8±27.6 °C . It also has a molar refractivity of 63.6±0.3 cm3 .
Scientific Research Applications
Application 1: Preparation of Medicines
- Summary of Application: 6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors .
- Methods of Application: The synthesis of 6-bromo-4,4-dimethylthiochroman has attracted much attention. It was first synthesized from benzenethiol and 1-bromo-3-methylbut-2-ene, which undergo cyclization and bromination . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes .
- Results or Outcomes: The synthesis methods have been improved over time to increase yield and reduce pollution. The latest method involves a one-pot synthesis from bromobenzene, which includes chlorosulfonation, reduction, etherization, and cyclization .
Application 2: Binding Affinities to Aβ Plaques
- Summary of Application: Certain derivatives of 6-bromo-chroman-4-one have shown high binding affinities to Aβ plaques .
- Methods of Application: In vitro studies were conducted to determine the binding affinities of these derivatives .
- Results or Outcomes: The derivatives (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one exhibited high binding affinities to Aβ plaques with 9.98 and 9.10 nM (Ki values), respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVHFVGZHIQVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451344 | |
| Record name | 6-bromo-4,4-dimethyl-chroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,4-dimethylchroman | |
CAS RN |
1027915-16-7 | |
| Record name | 6-bromo-4,4-dimethyl-chroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

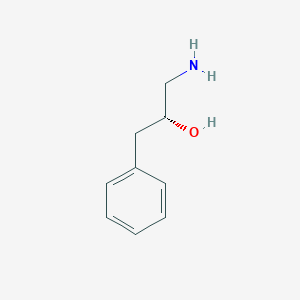


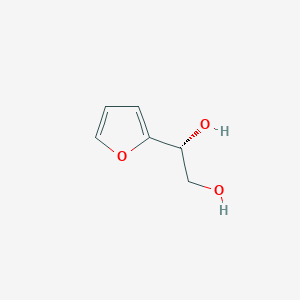
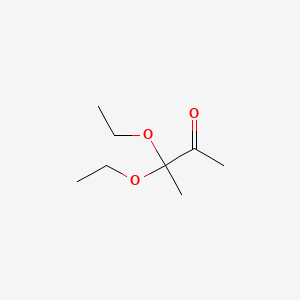

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)
